

# Introduction: Unpacking the Utility of a Bifunctional Building Block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-sec-Butoxy-2-butanone

Cat. No.: B1348649

[Get Quote](#)

**4-sec-Butoxy-2-butanone**, registered under CAS number 57545-63-8, is a unique organic molecule that merges two pivotal functional groups: a ketone and an ether.[1] This bifunctionality makes it a valuable intermediate and building block in synthetic organic chemistry.[2] While not a household name, its structural components are present in a vast array of more complex molecules, suggesting its potential utility in the synthesis of novel compounds for materials science, agrochemicals, and pharmaceutical research.

This guide provides a comprehensive technical overview of **4-sec-Butoxy-2-butanone**, moving beyond basic data to explore its logical synthesis, robust analytical characterization, inherent reactivity, and safe handling protocols. The insights herein are designed to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies.

## Core Physicochemical and Spectroscopic Profile

Commercially, **4-sec-Butoxy-2-butanone** is typically supplied as a clear, colorless to pale yellow liquid with a minimum purity of 90%, as determined by Gas Chromatography (GC).[2][3] [4] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics are well-defined.

Property	Value	Source
CAS Number	57545-63-8	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	144.21 g/mol	[2][3][4]
Physical State	Liquid (at 20°C)	[3]
IUPAC Name	4-(butan-2-yloxy)butan-2-one	[1]
SMILES	<chem>CCC(C)OCCC(=O)C</chem>	[1]
InChI	1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3	[1][4]

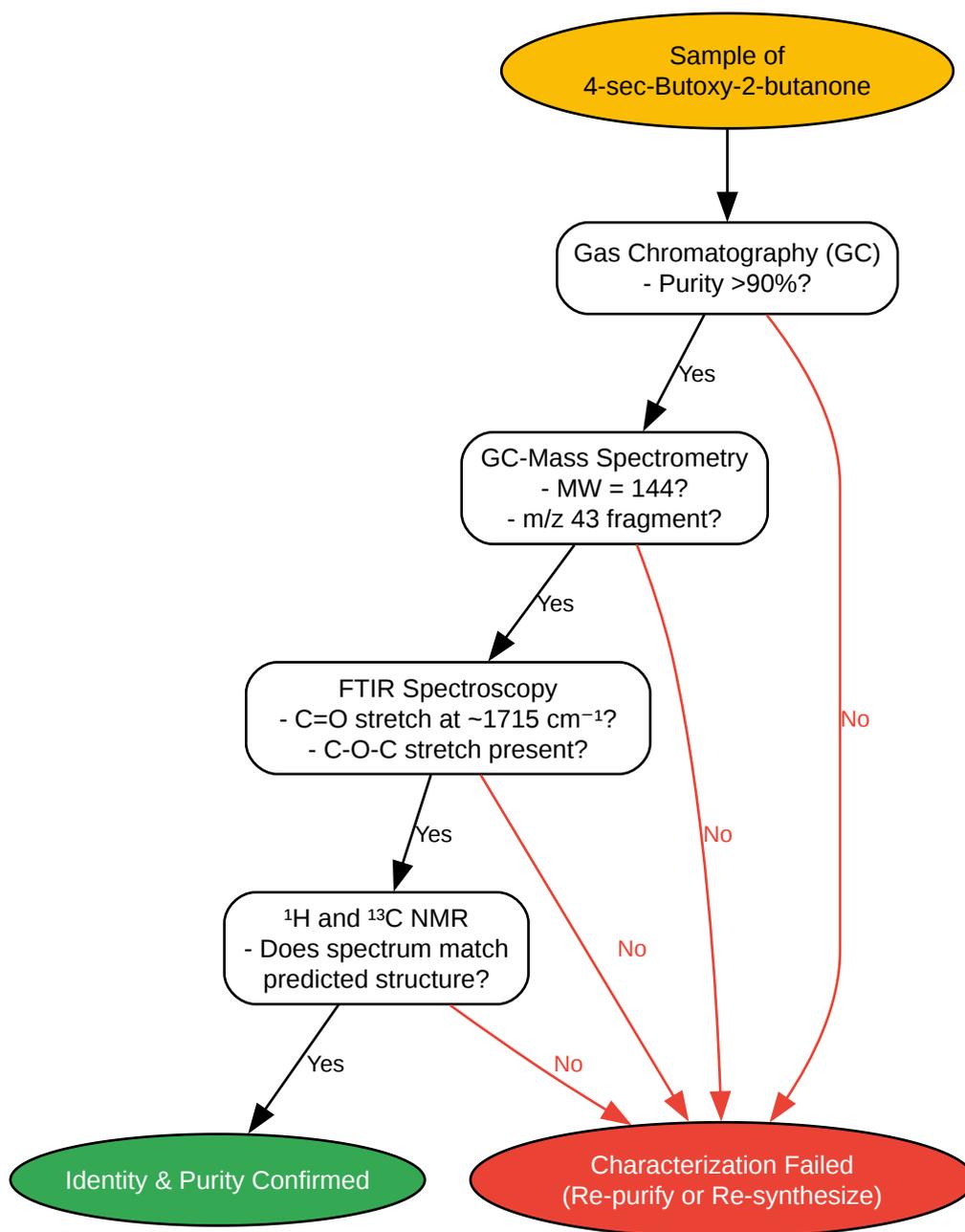
## Predicted Spectroscopic Signature

Direct spectroscopic data for this specific molecule is scarce in peer-reviewed literature.

However, based on its structure and data from analogous compounds like 4-(4-hydroxyphenyl)-2-butanone and 4-butoxy-2-butanone, we can reliably predict its spectral characteristics.[5][6] This predictive analysis is crucial for any researcher aiming to verify the compound's identity.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butoxy group, but key signals would include a singlet for the terminal methyl ketone protons (CH<sub>3</sub>-C=O), multiplets for the ethyl group protons (CH<sub>3</sub>-CH<sub>2</sub>-), a multiplet for the methine proton of the sec-butoxy group (-O-CH-), and triplets corresponding to the methylene groups of the butanone backbone (-O-CH<sub>2</sub>-CH<sub>2</sub>-C=O).
- <sup>13</sup>C NMR: The carbon spectrum should distinctly show a signal for the carbonyl carbon at the lower field (downfield), typically in the range of 205-215 ppm.[5] Other signals would correspond to the eight unique carbon atoms in the aliphatic region.
- FTIR: The infrared spectrum will be dominated by two characteristic peaks: a strong, sharp absorption band around 1715 cm<sup>-1</sup>, indicative of the ketone carbonyl (C=O) stretch, and a strong C-O-C stretching band for the ether linkage, typically found in the 1100-1200 cm<sup>-1</sup> region.

- Mass Spectrometry (MS): Electron impact ionization would likely result in a molecular ion peak ( $M^+$ ) at  $m/z = 144$ . Key fragmentation patterns would include the alpha-cleavage of the ketone, leading to a prominent acetyl cation fragment at  $m/z = 43$  ( $CH_3CO^+$ ), a characteristic feature of methyl ketones.[5]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 57545-63-8: 4-(butan-2-yloxy)butan-2-one | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Butoxy-2-butanone | C<sub>8</sub>H<sub>16</sub>O<sub>2</sub> | CID 537791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unpacking the Utility of a Bifunctional Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348649#4-sec-butoxy-2-butanone-cas-57545-63-8]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)